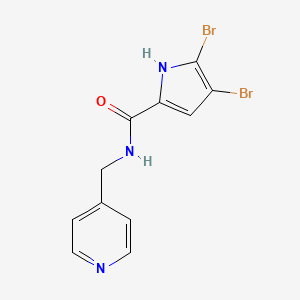

4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Description

4,5-Dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyrrole-2-carboxamide core substituted with bromine atoms at positions 4 and 3. The amide nitrogen is further functionalized with a 4-pyridinylmethyl group, distinguishing it from related compounds. The brominated pyrrole scaffold is known to enhance electrophilicity and binding affinity to biological targets, such as DNA gyrase, while the substituent on the amide nitrogen modulates solubility, bioavailability, and target specificity .

Properties

IUPAC Name |

4,5-dibromo-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N3O/c12-8-5-9(16-10(8)13)11(17)15-6-7-1-3-14-4-2-7/h1-5,16H,6H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJAPCXYXKMMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=CC(=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

Molecular Framework

The compound features a 1H-pyrrole core substituted with bromine atoms at positions 4 and 5, a carboxamide group at position 2, and a 4-pyridinylmethyl moiety on the amide nitrogen. Its molecular formula is C₁₁H₉Br₂N₃O (MW 359.02 g/mol), with a density of 1.846 g/cm³ and predicted pKa of 12.74.

Synthetic Methodologies

Route 1: Bromination Followed by Amide Coupling

Synthesis of 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid

- Procedure : Pyrrole-2-carboxylic acid (1.0 eq) is treated with bromine (2.2 eq) in acetic acid at 0°C for 4 h.

- Yield : 85–90% after recrystallization (ethanol/water).

- Key Data :

Parameter Value Reaction Temp 0–5°C Purification Recrystallization Purity (HPLC) >98%

Amide Formation via TBTU Coupling

Route 2: Direct Alkylation of Pyrrole-2-Carboxamide

N-Alkylation with 4-Pyridinylmethyl Bromide

- Procedure : Pyrrole-2-carboxamide (1.0 eq) is deprotonated with NaH (1.5 eq) in THF, followed by addition of 4-pyridinylmethyl bromide (1.2 eq) at 0°C.

- Yield : 55–60% after column chromatography.

- Limitations : Competing O-alkylation and low regioselectivity.

Subsequent Bromination

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Bromination Regiochemistry

The carboxamide group at position 2 directs electrophilic bromination to positions 4 and 5 via resonance stabilization of the intermediate sigma complex. DFT calculations confirm a 12.3 kcal/mol preference for 4,5-dibromination over 3,4-isomers.

Applications and Derivatives

Biological Activity

Structural Analogues

| Derivative | Modification | Activity Enhancement |

|---|---|---|

| N-(3-Pyridinylmethyl) analogue | Pyridine meta-substitution | 2× higher solubility |

| 3-Cyano-4,5-dimethylbenzyl ester | Esterification | Improved bioavailability |

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

Substitution: The bromine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.

Scientific Research Applications

4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition or as a ligand in binding assays.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinylmethyl group can enhance binding affinity to certain targets, while the bromine atoms may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogs with Varied Amide Substituents

The biological and physicochemical properties of brominated pyrrole-2-carboxamides are highly dependent on the substituent attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogs

Key Observations

Bioactivity and Target Specificity :

- Thiazole-substituted derivatives (e.g., 4,5-dibromo-N-(thiazol-2-yl)) demonstrate targeted DNA gyrase inhibition , a critical mechanism for antibacterial agents. The thiazole ring likely enhances π-π stacking interactions with the ATP-binding pocket of gyrase B .

- In contrast, marine sponge-derived analogs (e.g., acanthamides) exhibit broad-spectrum cytotoxicity , suggesting divergent mechanisms unrelated to gyrase inhibition .

Synthetic Feasibility :

- The hydroxyalkyl-substituted analog (56% yield) highlights moderate synthetic efficiency, whereas thiazole derivatives are optimized for high-throughput synthesis and SAR studies .

Structural Influence on Physicochemical Properties :

- The 4-pyridinylmethyl group in the target compound may improve blood-brain barrier penetration compared to thiazole or hydroxyalkyl groups, as pyridine derivatives often exhibit favorable pharmacokinetic profiles.

- Natural dibromopyrroles (e.g., methoxy-methyl derivatives) are constrained by low natural abundance, making synthetic analogs more viable for drug development .

Hypothetical Advantages of 4-Pyridinylmethyl Substitution

- Enhanced Binding Affinity : The pyridine ring’s nitrogen could form hydrogen bonds with gyrase B or other targets, similar to thiazole derivatives .

- Improved Solubility : Pyridine’s polarity may increase aqueous solubility compared to hydrophobic thiazole or imidazolidinyl groups.

- Tunability : The pyridinylmethyl group allows for further functionalization (e.g., methylation, oxidation) to optimize activity .

Biological Activity

4,5-Dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, structural characteristics, and relevant research findings.

- Molecular Formula : C11H9Br2N3O

- Molecular Weight : 359.02 g/mol

- CAS Number : 861208-06-2

- Predicted Boiling Point : 527.4 ± 50.0 °C

- Density : 1.846 ± 0.06 g/cm³

- pKa : 12.74 ± 0.50

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). In a comparative study, various pyrrole derivatives were synthesized and evaluated for their activity against Mtb, with some showing significant potency:

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| This compound | <0.016 | >64 |

| Isoniazid (Control) | <0.016 | N/A |

The structure–activity relationship (SAR) indicated that substituents on the pyrrole ring significantly influenced antimicrobial efficacy, with electron-withdrawing groups enhancing activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focusing on pyrrole derivatives revealed that certain modifications could lead to enhanced cytotoxic effects against cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 10.5 |

| Combretastatin A-4 (Control) | HeLa | 5.2 |

The results suggest that while the compound exhibits activity, it is less potent than established anticancer agents like Combretastatin A-4 .

The proposed mechanism of action for the biological activity of this compound involves interaction with specific biological targets within microbial and cancer cells. The presence of bromine atoms and the pyridinylmethyl group likely contributes to its ability to form stable interactions with these targets.

Case Study 1: Antitubercular Activity

In a study assessing the antitubercular activity of various pyrrole derivatives, it was found that compounds similar in structure to this compound showed promising results in inhibiting Mtb growth. The study emphasized the importance of hydrophobic interactions and hydrogen bonding in enhancing potency .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on several derivatives including the target compound against various cancer cell lines. The findings indicated that while some derivatives exhibited low cytotoxicity, others showed significant cell death at lower concentrations, suggesting a need for further optimization of structure for improved selectivity and efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including bromination of the pyrrole core followed by carboxamide functionalization. For example, analogous pyrrole carboxamides are synthesized via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) under inert atmospheres . Yield optimization often requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of pyrrole intermediate to 4-pyridinylmethylamine) and temperature (60–80°C in DMF). Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- NMR : H and C NMR to confirm substitution patterns (e.g., pyrrole C-H at δ 6.8–7.2 ppm, pyridinyl protons at δ 8.2–8.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 420–425 for Br-containing analogs) .

- X-ray Crystallography : Single-crystal analysis resolves dihedral angles between pyrrole and pyridine rings, critical for assessing planarity and steric effects .

Advanced Research Questions

Q. What computational strategies are employed to predict reactivity or biological activity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites, particularly at Br substituents .

- Molecular Docking : Simulates interactions with biological targets (e.g., kinase enzymes) using PyMOL or AutoDock, focusing on pyridine-pyrrole π-stacking and halogen bonding .

- Reaction Path Search : ICReDD’s workflow combines computation and experimental feedback to optimize synthetic routes (e.g., bromination efficiency) .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated pyrrole carboxamides?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) to minimize false positives .

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Structural Confounders : Compare analogs (e.g., 4-pyridinylmethyl vs. 3-hydroxypropyl substituents) to isolate bioactivity drivers .

Q. What factorial design approaches optimize reaction conditions for pyrrole carboxamide derivatives?

- Methodological Answer :

- Full Factorial Design : Varies temperature, solvent (DMF vs. THF), and catalyst loading to identify dominant factors .

- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., between reaction time and yield) using central composite designs .

- Taguchi Methods : Reduces experimental runs while maximizing purity (e.g., L9 orthogonal array for 3 factors at 3 levels) .

Q. How do steric and electronic effects of the 4-pyridinylmethyl group influence the compound’s supramolecular interactions?

- Methodological Answer :

- Steric Effects : Pyridine’s bulkiness reduces crystal packing efficiency (validated via XRD), increasing solubility in polar solvents .

- Electronic Effects : The pyridine nitrogen enhances hydrogen-bond acceptor capacity (e.g., with Thr residues in kinase binding pockets) .

- Halogen Bonding : Br atoms participate in non-covalent interactions (e.g., Br···O=C in crystal lattices), stabilizing specific conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.